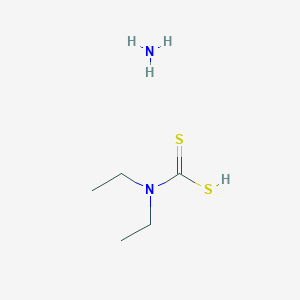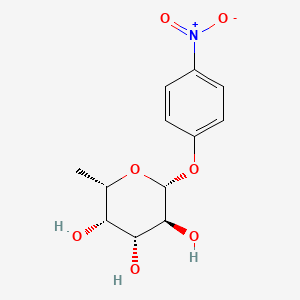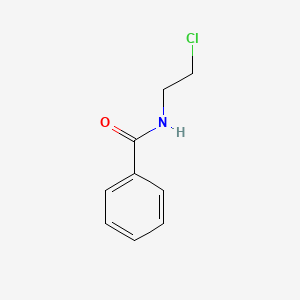
N-(2-氯乙基)苯甲酰胺
描述
N-(2-Chloroethyl)benzamide is a chemical compound with the molecular formula C9H10ClNO . Its molecular weight is 183.63 . It is also known by other names such as Benzamide, N-(2-chloroethyl)- .
Molecular Structure Analysis
The molecular structure of N-(2-Chloroethyl)benzamide can be viewed using Java or Javascript . The InChI code for the compound is 1S/C9H10ClNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) .Physical And Chemical Properties Analysis
N-(2-Chloroethyl)benzamide is an off-white to beige crystalline powder . It has a melting point of 103-106°C .科学研究应用
黑色素瘤细胞毒性
N-(2-氯乙基)苯甲酰胺衍生物在黑色素瘤治疗的靶向药物输送中显示出潜力。Wolf et al. (2004)的研究发现,与单独使用氯氨鲁比相比,与烷化细胞毒药物结合的苯甲酰胺衍生物对B16黑色素瘤和SK-MEL-28细胞显示出增加的毒性。这表明了对靶向黑色素瘤治疗的增强疗效。
对微生物菌株的生物活性
苯甲酰胺衍生物对各种微生物菌株表现出显著的生物活性。Imramovský等人(2011年)研究了5-氯-2-羟基-N-[2-(芳基氨基)-1-烷基-2-氧乙基]苯甲酰胺,发现其对结核分枝杆菌、细菌和真菌菌株的活性与异烟肼和氟康唑等标准药物相当或更高[Imramovský等人,2011年]。
合成应用
N-(2-氯乙基)苯甲酰胺及其相关化合物的合成实用性显著。Barluenga等人(1989年)报道了N-锂-N-(2-锂乙基)-和N-锂-N-(3-锂丙基)-苯甲酰胺的合成,可用于生产各种官能化苯甲酰胺[Barluenga et al., 1989]。
除草活性
苯甲酰胺,包括N-(2-氯乙基)苯甲酰胺衍生物,已被探索其除草性能。Viste等人(1970年)描述了N-(1,1-二甲基丙炔基)-3,5-二氯苯甲酰胺作为具有除草活性的苯甲酰胺代表,可对抗各种草类[Viste et al., 1970]。
抗心律失常疗法的潜力
具有特定结构特征的苯甲酰胺显示出在抗心律失常疗法中的潜力。Banitt等人(1977年)报道了具有三氟乙氧基环取代基和杂环酰胺侧链的苯甲酰胺在小鼠中展示出口服抗心律失常活性[Banitt et al., 1977]。
神经阻滞活性
已合成并评估了苯甲酰胺,包括N-(2-氯乙基)苯甲酰胺衍生物,用于神经阻滞活性。Iwanami等人(1981年)设计并合成了N,N-二取代乙二胺的苯甲酰胺,显示对大鼠的阿波吗啡诱导的刻板行为具有抑制作用[Iwanami et al., 1981]。
抗惊厥特性
苯甲酰胺的抗惊厥特性一直是研究的课题。Afolabi等人(2012年)合成了N-(2,6-二异丙基苯基)苯甲酰胺,并对其进行了抗惊厥活性筛选,发现一些衍生物具有显著的疗效[Afolabi et al., 2012]。
放射性标记用于成像
N-(2-氯乙基)苯甲酰胺衍生物已用于放射性标记用于成像目的。Tsopelas(1999年)描述了成功将4-碘-N-(2-吗啉基乙基)苯甲酰胺与NA123I和NA125I进行放射性标记,优化了潜在用于诊断成像的条件[Tsopelas, 1999]。
抗炎特性
苯甲酰胺,包括N-(2-氯乙基)苯甲酰胺衍生物,已被探索其抗炎特性。Robert等人(1994年)合成了苯甲酰胺I,苯基烷酰胺II和肉桂酰胺III,发现一些衍生物具有显著的抗炎活性[Robert et al., 1994]。
抗痉挛和抗缺氧特性
研究了苯甲酰胺在治疗痉挛和缺氧症状中的潜力。Bakibaev等人(1994年)合成了一系列苯甲酰胺,并评估了它们的毒性、抗痉挛和抗缺氧活性 Bakibaev et al., 1994。
抗菌活性
研究了苯甲酰胺衍生物的抗菌活性。Adam等人(2016年)合成并表征了2-甲基-N-((4-甲基吡啶-2-基)氨基甲硫基)苯甲酰胺,显示对革兰氏阳性和阴性细菌具有活性 Adam et al., 2016。
安全和危害
属性
IUPAC Name |
N-(2-chloroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQJUYCGPLFWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180984 | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)benzamide | |
CAS RN |
26385-07-9 | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26385-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026385079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26385-07-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Chloroethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloroethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-CHLOROETHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJW6HN933G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



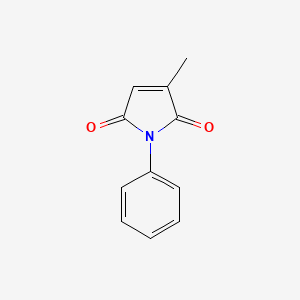

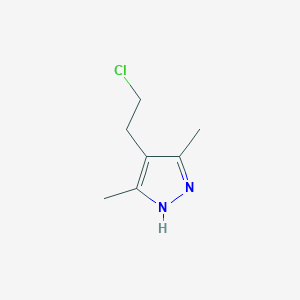
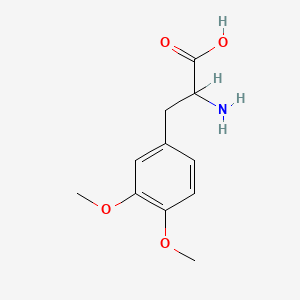

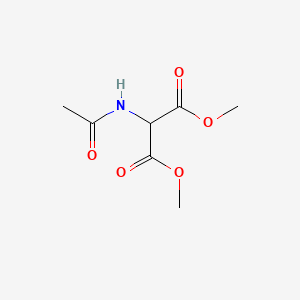
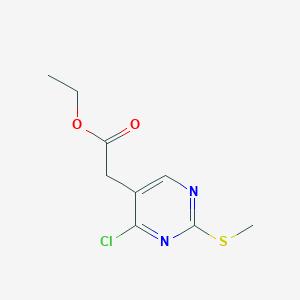
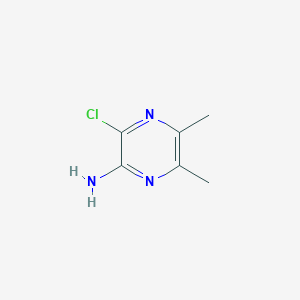
![2-Methylnaphth[2,1-d]oxazole](/img/structure/B1582312.png)

